molecular formula C14H19NO4 B12007804 Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- CAS No. 4769-33-9

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy-

Cat. No.: B12007804
CAS No.: 4769-33-9
M. Wt: 265.30 g/mol
InChI Key: HVDIPUNIYZGAKE-VOTSOKGWSA-N
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Description

(2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a propenamide backbone with three methoxy groups attached to the phenyl ring, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound.

Industrial Production Methods

In an industrial setting, the production of (2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased acetylcholine levels, which may have therapeutic implications in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl ring and its ability to undergo a wide range of chemical reactions

Biological Activity

Cinnamamide, N,N-dimethyl-3,4,5-trimethoxy- is a derivative of cinnamic acid known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antioxidant properties, anti-inflammatory effects, and potential anticancer mechanisms.

Chemical Structure and Properties

Cinnamamide derivatives are characterized by the presence of a cinnamic acid backbone with various substitutions that enhance their biological efficacy. The specific compound in focus, N,N-dimethyl-3,4,5-trimethoxy-cinnamamide, contains three methoxy groups on the aromatic ring which significantly influence its pharmacological properties.

Antioxidant Activity

Research has demonstrated that cinnamamide derivatives exhibit potent antioxidant properties. For instance, studies have shown that compounds with hydroxy substitutions on the phenyl ring significantly enhance free radical scavenging activities. In particular:

  • DPPH Scavenging Activity : The compound α-cyano-N-(4-hydroxyphenyl)-3,4-dihydroxy-cinnamamide showed a DPPH inhibition percentage of 89.47%, comparable to ascorbic acid (92.12%) at similar concentrations .
  • Nitric Oxide Scavenging : The same compound exhibited strong nitric oxide scavenging activity, indicating its potential as an antioxidant agent in various biological systems .

Anti-inflammatory Effects

Cinnamamide derivatives have also been evaluated for their anti-inflammatory properties. In carrageenan-induced rat paw edema assays, several compounds demonstrated significant anti-inflammatory activity:

  • Comparison with Standard Drugs : The compound α-cyano-N-(4-hydroxyphenyl)-4-hydroxy-3-methoxycinnamamide exhibited effects comparable to the standard anti-inflammatory drug Diclofenac .
  • Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Anticancer Activity

Cinnamamide derivatives have shown promising results in various cancer models:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against human tumor cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a hybrid compound combining chalcone and trimethoxycinnamide exhibited GI50 values ranging from 2.1 to 3.4 μM against multiple cancer cell lines .
  • Mechanisms of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis. Some studies suggest that these compounds may inhibit the interaction between tumor suppressor proteins and their negative regulators .

Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantDPPH and nitric oxide scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in tumor cells

Properties

CAS No.

4769-33-9

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C14H19NO4/c1-15(2)13(16)7-6-10-8-11(17-3)14(19-5)12(9-10)18-4/h6-9H,1-5H3/b7-6+

InChI Key

HVDIPUNIYZGAKE-VOTSOKGWSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CN(C)C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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